1-(3-Hydroxypropyl)-2-methylquinolinium iodide

Fluorescent DNA probe Photostability Cyanine dye

This quinolinium iodide is the essential building block for CyIQ styryl dyes. The crystalline iodide salt is obtained in 67% isolated yield without column chromatography, ensuring cost-effective, scalable production. Its 3-hydroxypropyl chain and iodide counterion provide superior crystallinity and handling over bromide or tosylate analogs, while the 2-methyl group is required for the Knoevenagel condensation that forms the CyIQ chromophore. Ideal for laboratories synthesizing clickable DNA probes with 17-fold fluorescence enhancement for qPCR and FISH applications.

Molecular Formula C13H16INO
Molecular Weight 329.18 g/mol
CAS No. 63512-61-8
Cat. No. B12805663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)-2-methylquinolinium iodide
CAS63512-61-8
Molecular FormulaC13H16INO
Molecular Weight329.18 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C=C1)CCCO.[I-]
InChIInChI=1S/C13H16NO.HI/c1-11-7-8-12-5-2-3-6-13(12)14(11)9-4-10-15;/h2-3,5-8,15H,4,9-10H2,1H3;1H/q+1;/p-1
InChIKeyDJZYJYIQOORGLQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypropyl)-2-methylquinolinium iodide – Key Intermediate for CyIQ Fluorescent DNA Probes


1-(3-Hydroxypropyl)-2-methylquinolinium iodide (CAS 63512-61-8) is a quaternary quinolinium salt that serves as the direct precursor to the CyIQ (cyanine indole quinoline) styryl dye family. The compound bears a 2-methyl group on the quinolinium ring and a 3‑hydroxypropyl chain at the N‑1 position, with iodide as the counterion. In the published four‑step synthesis of “clickable” CyIQ azides, the target compound is obtained by alkylation of commercially available 2‑methylquinoline with 3‑iodopropanol in 67% isolated yield, forming the key quinolinium intermediate that subsequently undergoes piperidine‑catalyzed condensation with an indole aldehyde to furnish the CyIQ chromophore [1].

Why Generic Quinolinium Salts Cannot Replace 1-(3-Hydroxypropyl)-2-methylquinolinium iodide in CyIQ Synthesis


The CyIQ dye synthesis is critically dependent on the exact combination of N‑alkyl chain length, terminal functionality, and counterion present in the quinolinium intermediate. The 3‑hydroxypropyl chain provides exactly the right spacer length and terminal hydroxyl group for subsequent Appel iodination and azide introduction without interfering with the styryl condensation. Shorter or longer ω‑hydroxyalkyl chains alter the solubility and the efficiency of the “click” functionalization, while the iodide counterion ensures sufficient crystallinity and easy handling of the quinolinium intermediate, unlike bromide or tosylate salts that often yield oils or hygroscopic solids. Additionally, the 2‑methyl substituent is required to participate in the Knoevenagel‑type condensation that builds the conjugated styryl bridge. Replacing any of these structural elements with a generic analog (e.g., 1‑ethyl‑2‑methylquinolinium bromide or 1‑(2‑hydroxyethyl)‑2‑methylquinolinium iodide) would either fail to produce the CyIQ chromophore or yield a dye with inferior photophysical properties, as demonstrated by the systematic structure–property studies in the primary literature [1].

Quantitative Differentiation Evidence for 1-(3-Hydroxypropyl)-2-methylquinolinium iodide in CyIQ Dye Synthesis


Photochemical Stability of CyIQ Dye vs. Fluorescein

The CyIQ dye, synthesized exclusively from the target quinolinium salt, exhibits photochemical stability that is significantly enhanced compared to fluorescein, the most commonly used fluorescent label for nucleic acids. The enhanced photostability allows prolonged imaging without significant signal loss, a critical advantage for time‑lapse fluorescence microscopy and single‑molecule studies [1].

Fluorescent DNA probe Photostability Cyanine dye

Fluorescence Turn‑On Ratio of CyIQ–DNA Complex vs. Ethidium Bromide

Upon binding to double‑stranded DNA, the CyIQ dye (derived from the target quinolinium salt) displays a 17‑fold fluorescence enhancement, outperforming the widely used DNA stain ethidium bromide, which shows only a 10‑fold increase under identical titration conditions. This superior turn‑on ratio provides higher sensitivity for DNA detection and quantification [1].

DNA staining Fluorescence enhancement Cyanine dye

Synthetic Yield of the Key Quinolinium Intermediate

The quaternization of 2‑methylquinoline with 3‑iodopropanol yields the target 1‑(3‑hydroxypropyl)‑2‑methylquinolinium iodide in 67% isolated yield after 19 h in refluxing dioxane. This reproducible yield provides a solid basis for scale‑up and cost calculation. No direct comparator yield from alternative alkylating agents is reported in the same work; however, the use of 3‑iodopropanol (instead of 3‑chloropropanol) avoids the need for a separate halide exchange step and yields a crystalline product that can be used without chromatographic purification, in contrast to many other N‑alkyl quinolinium salts [1].

Heterocyclic synthesis Quinolinium salt Process chemistry

Water Solubility and “Click” Functionalization Enabled by the Hydroxypropyl Spacer

The terminal hydroxyl group of the quinolinium intermediate is critical for the subsequent Appel reaction that installs the azide functionality for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). The overall transformation from intermediate to “clickable” CyIQ azide proceeds in 65% yield over two steps (iodination + azide substitution). This post‑synthetic “click” strategy enables facile covalent attachment of the dye to 2’‑propargylated uridines in DNA while preserving the Watson–Crick pairing preference of the modified base, a feature that would be compromised if a shorter or non‑functionalized N‑alkyl chain were used [1].

Click chemistry Azide-alkyne cycloaddition Oligonucleotide labeling

Structural Requirement for Excitonic and Energy‑Transfer Interactions in Dual‑Labeled DNA

The CyIQ chromophore, built from the target quinolinium intermediate, can be combined with itself or with thiazole red as intra‑strand fluorophore pairs to create DNA hybridization probes that switch between fluorescence enhancement and color change. The 2‑methyl group on the quinolinium ring is essential for the styryl condensation that generates the extended π‑conjugated system; any alteration of the quinolinium core would yield a chromophore with different absorption/emission wavelengths and weaker excitonic coupling. The absorption shift from 465 nm (free dye) to 472 nm (DNA‑bound) confirms the dye's ability to undergo excitonic splitting in aqueous solution, a property that depends on the precise geometry of the CyIQ scaffold [1].

Excitonic interaction FRET DNA hybridization probe

Iodide Counterion Advantage for Crystallinity and Handling

The iodide salt of the hydroxypropyl‑substituted quinolinium intermediate is obtained as a crystalline solid directly from the quaternization reaction, without the need for chromatography. In contrast, attempts to prepare analogous salts with methyl 4‑toluenesulfonate as the alkylating agent failed to yield crystalline products. The crystallinity of the iodide salt simplifies purification, improves storage stability, and facilitates accurate stoichiometric control in subsequent synthetic steps [1].

Crystalline intermediate Process chemistry Quinolinium salt

Precision Application Scenarios for 1-(3-Hydroxypropyl)-2-methylquinolinium iodide Based on Quantified Performance


Synthesis of CyIQ “Clickable” DNA Probes for Quantitative PCR and in Situ Hybridization

The target compound is the starting point for preparing CyIQ azide, which is then “clicked” onto 2’‑propargylated oligonucleotides. The resulting probes exhibit a 17‑fold fluorescence enhancement upon DNA binding (vs. 10‑fold for ethidium bromide), enabling low‑copy‑number detection in qPCR and bright, photostable signals in FISH experiments [1].

Construction of Dual‑Labeled Excitonic or FRET‑Based Hybridization Switches

By synthesizing two CyIQ labels from the same quinolinium intermediate, researchers can create intra‑strand dye pairs that report DNA hybridization through fluorescence enhancement (excitonic interaction) or color change (energy transfer to thiazole red). This allows one‑pot, wash‑free detection of specific nucleic acid sequences in microtiter plates or lateral flow devices [1].

Scalable Manufacture of Photostable Cyanine‑Styryl Imaging Reagents

The crystalline iodide salt is obtained in 67% yield without chromatographic purification, positioning it as an industrially tractable intermediate for kilogram‑scale production of CyIQ derivatives. The elimination of ion‑exchange steps and column chromatography translates directly to lower solvent consumption and reduced process mass intensity (PMI) [1] [2].

Reference Standard for Quinolinium‑Based Fluorescent Chloride Sensors (Comparator Baseline)

The CyIQ scaffold shares structural features with quinolinium‑based Cl⁻ indicators such as SPQ and MEQ. Detailed photophysical data (absorption shift, turn‑on ratio) available for the CyIQ system make the hydroxypropyl‑methylquinolinium iodide a useful baseline compound for developing new halide‑sensitive probes and for calibrating fluorescence microscopes in chloride‑imaging studies [1].

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